(2R)-Boc-Pro{2-(3,3-dimethylbutyl)}-OH
Description
“(2R)-Boc-Pro{2-(3,3-dimethylbutyl)}-OH” is a modified proline derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 3,3-dimethylbutyl substituent at the 2-position of the proline ring. Proline, a cyclic secondary amino acid, is widely utilized in peptide synthesis due to its conformational rigidity. This compound is likely employed as a specialized building block in the synthesis of peptidomimetics or bioactive peptides requiring tailored steric or hydrophobic properties.
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
(2R)-2-(3,3-dimethylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H29NO4/c1-14(2,3)9-10-16(12(18)19)8-7-11-17(16)13(20)21-15(4,5)6/h7-11H2,1-6H3,(H,18,19)/t16-/m0/s1 |
InChI Key |
ZDXNBLYULCBRJX-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)CC[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2-carboxylic acid and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as triethylamine or N,N-diisopropylethylamine are often used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its structural properties allow it to mimic natural substrates in biochemical assays.
Medicine
In medicine, ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid is used as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(2R)-Boc-Pro{2-(3,3-dimethylbutyl)}-OH” can be contextualized by comparing it with related compounds, focusing on protecting groups, substituents, and molecular properties.
Comparison with Fmoc-Dab(Boc)-OH
Fmoc-Dab(Boc)-OH (Nα-Fmoc-N-Boc-L-2,4-diaminobutyric acid) shares the Boc protecting group but differs in backbone structure and additional substituents:
- Amino Acid Core: While the target compound uses proline (a cyclic amino acid), Fmoc-Dab(Boc)-OH incorporates 2,4-diaminobutyric acid (Dab), a linear, diamino acid enabling dual functionalization.
- Protecting Groups : Fmoc-Dab(Boc)-OH employs both Fmoc (fluorenylmethyloxycarbonyl) and Boc groups. Fmoc is base-labile, whereas Boc requires acidic conditions for deprotection, offering orthogonal protection strategies in solid-phase peptide synthesis .
Comparison with 3,3-Dimethylbutyl-Containing Phosphonothioates
The phosphonothioate ester 3,3-Dimethylbutyl S-2-dimethylaminoethyl methylphosphonothiolate (CAS 34388-36-8) shares the 3,3-dimethylbutyl substituent but differs in core structure and application:
- Role of 3,3-Dimethylbutyl: In both compounds, this substituent enhances lipophilicity. However, in the phosphonothioate, it likely improves membrane permeability for biological targeting, while in the proline derivative, it may stabilize specific peptide conformations .
Research Findings and Implications
- Steric and Solubility Effects : The 3,3-dimethylbutyl group in “this compound” likely reduces aqueous solubility compared to unmodified proline derivatives but enhances compatibility with organic solvents, critical for specific synthetic conditions .
- Deprotection Challenges : Unlike Fmoc-Dab(Boc)-OH, which allows sequential deprotection, the Boc group in the target compound requires acidic conditions that may destabilize acid-sensitive substituents .
- Toxicological Data: Limited toxicological information is available for such specialized amino acid derivatives, necessitating caution in handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
